REACTION_CXSMILES
|
S(Cl)(Cl)=O.Cl.[CH3:6][C:7]1[NH:8][C:9]2[CH2:15][CH:14]([C:16]([OH:18])=O)[CH2:13][CH2:12][C:10]=2[N:11]=1.[CH3:19][O:20][C:21]1[C:22]([NH2:27])=[CH:23][CH:24]=[CH:25][CH:26]=1.C(N(CC)CC)C>C(Cl)Cl>[CH3:19][O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[NH:27][C:16]([CH:14]1[CH2:13][CH2:12][C:10]2[N:11]=[C:7]([CH3:6])[NH:8][C:9]=2[CH2:15]1)=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CC=1NC2=C(N1)CCC(C2)C(=O)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC=CC1)N
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in Reference Example 2
|
Type
|
DISTILLATION
|
Details
|
After thionyl chloride was distilled off under reduced pressure, 10 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
was added to the residue and at 0° to 5° C.
|
Type
|
WASH
|
Details
|
the mixture was washed with 1 N sodium hydroxide solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
WASH
|
Details
|
eluted with methylene chloride-methanol-ammonia water (10 : 1 : 0.1)
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)NC(=O)C1CC2=C(N=C(N2)C)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 36.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |